molecular formula C14H10N4O6 B2871783 N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-4-nitrobenzohydrazide CAS No. 41377-68-8

N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-4-nitrobenzohydrazide

Cat. No.: B2871783
CAS No.: 41377-68-8
M. Wt: 330.256
InChI Key: XAWKXFKDEYZNHQ-OVCLIPMQSA-N
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Description

N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-4-nitrobenzohydrazide is an aroylhydrazone derivative characterized by a benzohydrazide backbone substituted with a 4-nitro group and a hydrazone-linked 2-hydroxy-5-nitrophenyl moiety. This compound’s structure facilitates hydrogen bonding via its hydroxyl and nitro groups, which are critical for its interactions in biological and crystalline systems. Its E-configuration around the C=N bond (confirmed in analogous compounds via X-ray crystallography) ensures planar geometry, optimizing molecular recognition and binding properties .

Properties

IUPAC Name

N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O6/c19-13-6-5-12(18(23)24)7-10(13)8-15-16-14(20)9-1-3-11(4-2-9)17(21)22/h1-8,19H,(H,16,20)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAWKXFKDEYZNHQ-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-hydroxy-5-nitrobenzylidene)-4-nitrobenzohydrazide typically involves the condensation reaction between 2-hydroxy-5-nitrobenzaldehyde and 4-nitrobenzohydrazide. The reaction is usually carried out in an appropriate solvent such as ethanol or methanol, under reflux conditions to facilitate the formation of the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-(2-hydroxy-5-nitrobenzylidene)-4-nitrobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N’-(2-hydroxy-5-nitrobenzylidene)-4-nitrobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted derivatives with new functional groups replacing the nitro groups.

Scientific Research Applications

N’-(2-hydroxy-5-nitrobenzylidene)-4-nitrobenzohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-(2-hydroxy-5-nitrobenzylidene)-4-nitrobenzohydrazide involves its interaction with bacterial quorum sensing systems. The compound inhibits quorum sensing by binding to regulatory proteins such as LasR in Pseudomonas aeruginosa, thereby preventing the expression of virulence factors . This inhibition disrupts bacterial communication and reduces their pathogenicity.

Comparison with Similar Compounds

Key Observations :

  • Compared to pyridine-based carbohydrazides (), the benzohydrazide core in the target compound may improve π-π stacking in protein binding .

Physicochemical Comparison

Property Target Compound Compound 3 () SIL-BS ()
Solubility Moderate in DMSO High in DMSO Low (due to silatrane core)
Hydrogen Bonding Strong (2× NO₂, 1× OH) Moderate (1× NO₂, 1× OH) Moderate (OH, NH, silatrane)
Crystal Packing Layered H-bonding Dimeric H-bonding 3D network via silatrane

The target’s dual nitro groups reduce solubility in aqueous media compared to methyl-substituted analogs but enhance stability in organic solvents .

Enzyme Inhibition

  • Xanthine Oxidase (XO) Inhibition : The target’s structural analog, N’-(3-methoxybenzylidene)-4-nitrobenzohydrazide (Compound 1, ), showed potent XO inhibition (IC₅₀ = 1.2 µM). The target’s 5-nitro group may further improve binding to the molybdenum active site via nitro-oxygen interactions .
  • Antimicrobial Activity : SIL-BS (), which shares the 2-hydroxy-5-nitrophenyl motif, demonstrated antifungal activity (MIC = 8 µg/mL against C. albicans), suggesting the nitro group’s role in redox-mediated cytotoxicity .

Cytotoxicity

SIL-BS () exhibited higher cytotoxicity (IC₅₀ = 12 µM on HepG2) than its non-nitro counterpart, likely due to nitro reduction generating reactive intermediates . This mechanism may extend to the target compound.

Molecular Docking and Binding Modes

Docking studies on XO () revealed that nitro groups in benzohydrazides form hydrogen bonds with Arg880 and π-π interactions with Phe914. The target’s 5-nitro group may additionally interact with Gln767, enhancing inhibitory potency .

Biological Activity

N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-4-nitrobenzohydrazide is a Schiff base compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Synthesis

The compound is characterized by a hydrazone linkage formed through the condensation of 4-nitrobenzohydrazide and 2-hydroxy-5-nitrobenzaldehyde. The synthesis typically involves the following steps:

  • Reagents : 4-nitrobenzohydrazide and 2-hydroxy-5-nitrobenzaldehyde.
  • Solvent : Ethanol.
  • Procedure :
    • Dissolve 4-nitrobenzohydrazide in ethanol.
    • Add 2-hydroxy-5-nitrobenzaldehyde.
    • Heat the mixture under reflux for several hours.
    • Cool, filter, and dry the product.

Biological Activities

This compound exhibits a range of biological activities, which can be categorized as follows:

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as an antibacterial agent .

Table 1: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus125 µg/mL
Escherichia coli100 µg/mL
Candida albicans150 µg/mL

Anticancer Properties

Hydrazone derivatives, including this compound, have shown promising results in anticancer research. The compound's ability to induce apoptosis in cancer cells has been documented, with mechanisms involving oxidative stress and metal ion chelation .

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties. Studies suggest that it can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various biological models .

The biological activity of this compound can be attributed to several mechanisms:

  • Metal Chelation : The compound can chelate metal ions, disrupting essential biochemical pathways in microorganisms and cancer cells.
  • Reactive Oxygen Species (ROS) Generation : It generates ROS, leading to oxidative stress that can induce cell death in cancer cells.
  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and microbial growth.

Case Studies

Several case studies have explored the efficacy of this compound in clinical and laboratory settings:

  • Study on Antibacterial Efficacy : A laboratory study assessed the antibacterial activity against MRSA strains and found comparable efficacy to standard antibiotics .
  • Anticancer Research : In vitro studies demonstrated that the compound significantly reduced cell viability in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

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